molecular formula C9H13BO3 B1587453 3-(3-Hydroxypropyl)phenylboronic acid CAS No. 736989-98-3

3-(3-Hydroxypropyl)phenylboronic acid

Cat. No. B1587453
M. Wt: 180.01 g/mol
InChI Key: OTCBPHAZRFXGKH-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)phenylboronic acid, also known as HPB, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. HPB is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been utilized in various fields, including organic synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

Application 1: Gene/Drug Delivery

  • Summary of the Application: Phenylboronic acid (PBA)-decorated nanoparticles, which include 3-(3-Hydroxypropyl)phenylboronic acid, have been found to efficiently transfer genes to the intended location due to their strong affinity for sialic acid (SA), which is typically overexpressed in cancerous cells . These PBA-decorated nanoparticles may connect to cancer cells specifically, which enables them to target and deliver the cargo to cancer cells .
  • Methods of Application/Experimental Procedures: The nanoparticles are decorated with PBA and loaded with the desired genes or drugs. These nanoparticles are then introduced into the body where they target and connect to cancer cells specifically due to their affinity for SA .
  • Results/Outcomes: The use of PBA-decorated nanoparticles in gene/drug delivery provides a promising avenue for more precise and effective cancer treatment strategies .

Application 2: Glucose-Sensitive Polymers

  • Summary of the Application: Conjugates of phenylboronic acid, such as 3-(3-Hydroxypropyl)phenylboronic acid, can function as glucose-sensitive polymers . This enables self-regulated insulin release in the treatment of diabetes .
  • Methods of Application/Experimental Procedures: The conjugates are used to create glucose-sensitive polymers. These polymers are then used in the creation of insulin delivery systems that can self-regulate insulin release based on the glucose levels in the body .
  • Results/Outcomes: The use of these conjugates in the creation of glucose-sensitive polymers has shown promise in the treatment of diabetes .

Application 3: Chemical Modification

  • Summary of the Application: Phenylboronic acid (PBA) and its derivatives, including 3-(3-Hydroxypropyl)phenylboronic acid, are known to form covalent bonds with polyol compounds . This property has attracted researchers and could potentially lead to a variety of biomedical applications .
  • Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific biomedical application being pursued. Generally, the ability of PBA and its derivatives to form covalent bonds with polyol compounds can be leveraged in a variety of ways .
  • Results/Outcomes: The outcomes would also depend on the specific biomedical application being pursued. However, the ability to form covalent bonds with polyol compounds could potentially lead to innovative solutions in the biomedical field .

properties

IUPAC Name

[3-(3-hydroxypropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCBPHAZRFXGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394881
Record name 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypropyl)phenylboronic acid

CAS RN

736989-98-3
Record name 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxyprop-1-yl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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